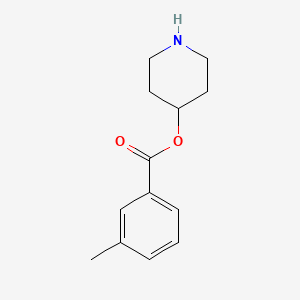
Piperidin-4-yl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-4-yl 3-methylbenzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their wide range of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives, including Piperidin-4-yl 3-methylbenzoate, often involves hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . One common method is the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . The reaction provides a regioselective mild method for the preparation of six-membered N- and O-heterocycles with an aromatic substituent and an off-cycle double bond .
Industrial Production Methods: Industrial production of piperidine derivatives typically involves large-scale hydrogenation processes using metal catalysts. The choice of catalyst and reaction conditions can significantly affect the yield and selectivity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Piperidin-4-yl 3-methylbenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include hydrogen gas for hydrogenation, metal catalysts (such as cobalt, ruthenium, and nickel), and various organic solvents . Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve high yields and selectivity .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrogenation reactions typically yield reduced piperidine derivatives, while substitution reactions can introduce various functional groups into the piperidine ring .
Applications De Recherche Scientifique
Piperidin-4-yl 3-methylbenzoate has numerous scientific research applications due to its versatile chemical structure and biological activity. It is used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds . In medicinal chemistry, piperidine derivatives are explored for their potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . Additionally, piperidine derivatives are valuable in the development of new drugs targeting various biological pathways .
Mécanisme D'action
The mechanism of action of Piperidin-4-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways in the body. Piperidine derivatives can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . For example, some piperidine derivatives act as inhibitors of glycine transporter 1 (GlyT1), which is involved in the regulation of glycine levels in the synaptic cleft and the activation of N-methyl-D-aspartate (NMDA) receptors . This mechanism is relevant in the treatment of psychiatric disorders such as schizophrenia .
Comparaison Avec Des Composés Similaires
Piperidin-4-yl 3-methylbenzoate can be compared with other piperidine derivatives, such as 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole . These compounds share similar chemical structures but differ in their biological activities and applications. For instance, 4-benzoylpiperidine derivatives are investigated as GlyT1 inhibitors with potential antipsychotic effects . The unique structural features of this compound, such as the presence of a methylbenzoate group, contribute to its distinct biological properties and potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant applications in scientific research and the pharmaceutical industry. Its synthesis involves various chemical reactions, and it exhibits diverse biological activities. Understanding its mechanism of action and comparing it with similar compounds can provide valuable insights into its potential therapeutic uses.
Propriétés
Numéro CAS |
918962-13-7 |
|---|---|
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
piperidin-4-yl 3-methylbenzoate |
InChI |
InChI=1S/C13H17NO2/c1-10-3-2-4-11(9-10)13(15)16-12-5-7-14-8-6-12/h2-4,9,12,14H,5-8H2,1H3 |
Clé InChI |
BFBLDGVIAUUPRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


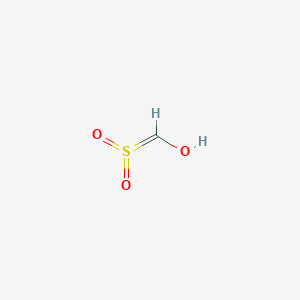


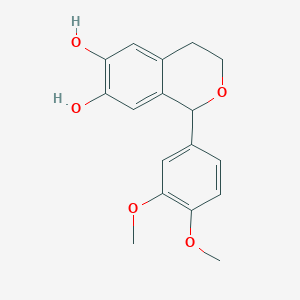
![1H-Indole-5-carboxylic acid, 6-[(carboxycarbonyl)amino]-1-ethyl-](/img/structure/B14191999.png)
![4-Methyl-2-{[(pyridin-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14192003.png)
methyl]-](/img/structure/B14192007.png)
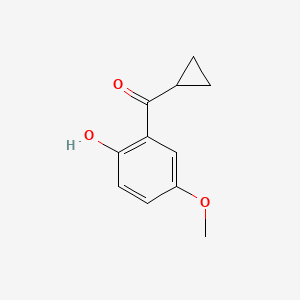
![9-Benzyl-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B14192024.png)
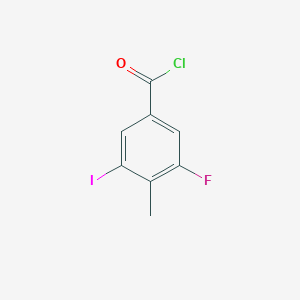
![Phenol, 2-[2-(7-methoxy-2,2,8-trimethyl-2H-1-benzopyran-5-yl)ethyl]-](/img/structure/B14192040.png)

![Piperazine, 1-[(4-chlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14192058.png)
![2-[Bis(cyclopropylmethyl)amino]-5,6-dimethylpyridine-3-carbonitrile](/img/structure/B14192064.png)
